molecular formula C13H10Cl2O2 B1303189 [2-(2,4-Dichlorophenoxy)phenyl]methanol CAS No. 361212-70-6

[2-(2,4-Dichlorophenoxy)phenyl]methanol

Cat. No. B1303189
M. Wt: 269.12 g/mol
InChI Key: DLYGGEPMVDZHRV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)phenylmethanol, also known as 2,4-DCP, is an organic compound commonly used as a synthetic intermediate in the production of various chemicals. It is a colorless, crystalline solid that is slightly soluble in water, but is soluble in many organic solvents. 2,4-DCP is used in the production of a wide range of products, including dyes, pharmaceuticals, agrochemicals, and polymers. It has been used in the synthesis of various compounds, including polymers, pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Skeletal Rearrangement Studies

Research on similar chemical compounds indicates that skeletal rearrangement can be induced under specific conditions. For instance, treatment of 2,5-diphenyl-1,4-dithiin-1-oxide with hydrochloric acid resulted in a novel skeletal rearrangement (Kobayashi & Mutai, 1981). This suggests potential applications of [2-(2,4-Dichlorophenoxy)phenyl]methanol in exploring chemical rearrangements.

Structural Studies and Synthesis

The compound’s structural characteristics have been studied extensively. A particular study synthesized a related compound and characterized it using spectroscopic techniques and single crystal X-ray diffraction (Karthik et al., 2021). This type of research underlines the importance of [2-(2,4-Dichlorophenoxy)phenyl]methanol in the field of chemical synthesis and molecular structure analysis.

Environmental Degradation Studies

In environmental studies, the degradation of chlorinated phenols, including compounds similar to [2-(2,4-Dichlorophenoxy)phenyl]methanol, under methanogenic conditions was explored. The study provided insights into the biodegradation pathways of such compounds (Häggblom, Rivera, & Young, 1993). This is crucial for understanding the environmental impact and breakdown of similar chemical compounds.

Photocatalytic Oxidation Research

The photocatalytic degradation of similar compounds in UV-illuminated aqueous TiO2 suspension has been studied, providing insights into advanced oxidation processes (Sun & Pignatello, 1995). Such studies are relevant for wastewater treatment and environmental remediation involving [2-(2,4-Dichlorophenoxy)phenyl]methanol.

Antitubercular Activities

In the field of medicinal chemistry, the synthesis and evaluation of the antitubercular activities of similar compounds have been conducted. One study found certain derivatives to be effective against Mycobacterium tuberculosis (Bisht et al., 2010). This highlights potential pharmaceutical applications of [2-(2,4-Dichlorophenoxy)phenyl]methanol derivatives.

properties

IUPAC Name

[2-(2,4-dichlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYGGEPMVDZHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377083
Record name [2-(2,4-dichlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-Dichlorophenoxy)phenyl]methanol

CAS RN

361212-70-6
Record name [2-(2,4-dichlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (119 mg, 3.15 mmol) was added to a solution of 2-(2,4-dichlorophenoxy)benzaldehyde (600 mg, 2.25 mmol) in isopropanol (10 ml) and DCM (20 ml). The reaction mixture was stirred for 2 hours at room temperature. A 10% aqueous solution of sodium hydrogensulphate (200 ml) was added dropwise. Ethyl acetate (300 ml) was added successively. The phases were separated. The aqueous phase was extracted with ethyl acetate (100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (100 g), using ethyl acetate/heptane 1:3 as eluent, to give 440 mg of 1-[2-(2,4-dichlorophenoxy)phenyl]methanol.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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